1,2,3,4-Tetrahydroisoquinolin-8-ol - 32999-37-4

1,2,3,4-Tetrahydroisoquinolin-8-ol

Catalog Number: EVT-347439
CAS Number: 32999-37-4
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,2,3,4-Tetrahydroisoquinolin-8-ol is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol involves the reaction of isoquinolin-8-ol with sodium borohydride in acetic acid. The reaction mixture is cooled in an ice-water bath, then warmed to room temperature and reacted for 1 hour. After the reaction, the solution is poured into ice and extracted with ethyl acetate. The organic phase is dried with anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography .

Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroisoquinolin-8-ol is 1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 . This indicates the presence of a tetrahydroisoquinoline ring in the molecule.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-8-ol can undergo various chemical reactions due to the presence of the tetrahydroisoquinoline ring. For instance, it can participate in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinolin-8-ol is a solid substance with a high GI absorption and BBB permeant properties. It is a P-gp substrate but not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity .

Synthesis Analysis
  • General Route to 8-substituted Tetrahydroisoquinolines: This method starts with isoquinoline and involves a multi-step process that includes bromination, nitration, reduction, and Sandmeyer-like reactions to introduce the desired substituent at the 8th position.
  • Bischler-Napieralski Cyclization: This approach involves the cyclization of an amide, followed by reduction with sodium borohydride (NaBH4), to synthesize 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols. Halogenation of a protected intermediate can introduce halogens in the aromatic ring.
  • Synthesis from (S)-1,2,3,4-Tetrahydroisoquinoline Acid: This method utilizes (S)-1,2,3,4-tetrahydroisoquinoline acid as a starting material to synthesize (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)propan-2-ol, a novel chiral auxiliary.
Molecular Structure Analysis
  • The stereochemistry of the molecule, particularly at the chiral centers, can significantly impact its biological activity.
Chemical Reactions Analysis
  • Alkylation: The propanoylated chiral auxiliary derived from 1,2,3,4-Tetrahydroisoquinolin-8-ol can undergo alkylation with alkyl halides, such as benzyl bromide or n-butyl iodide.
  • Oxidation: 1-(4-Hydroxy-3-methoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be oxidized with potassium ferricyanide to yield a dienone, which can undergo dienone-phenol rearrangement to form cularine-type compounds.
  • Complexation: Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-ol can form complexes with metal ions like zinc and copper. The complexation can involve either the ring or chain tautomer of the ligand, depending on factors such as stoichiometry and reaction conditions. 15, 16
  • S-Arylation: Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-ol, specifically 1,2,3,4-tetrahydroquinoline-8-ol, can act as ligands in copper-catalyzed S-arylation reactions of thiols with aryl bromides and chlorides, facilitating the formation of thioethers.
Mechanism of Action
  • Dopamine Receptor Interactions: Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-ol, particularly those containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit, demonstrate significant affinity for dopamine D3 receptors (D3R). They bind to the orthosteric binding pocket of D3R, and the "tail" units of these ligands interact with the secondary binding pocket, stabilized by hydrogen bonding interactions with Ser182 and Tyr365.
Applications
  • Dopamine D3 Receptor Ligands: Research into new dopamine D3-selective receptor ligands has explored the use of 1,2,3,4-Tetrahydroisoquinolin-7-ol derivatives. These compounds display a strong affinity for D3R and good selectivity over other dopamine receptors. This area holds potential for developing new therapies for disorders associated with dopamine dysregulation.
  • Anti-Cancer Agents: Research suggests that certain phytochemicals, including Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-methyl-8-(phenylmethoxy), found in the methanolic extracts of Cladophora goensis, exhibit potential interactions with cancer-related proteins like the human epidermal growth factor receptor (4WRG), suggesting potential applications in anti-cancer drug development.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Compound Description: This compound is a key derivative of 1,2,3,4-Tetrahydroisoquinolin-8-ol and serves as a central intermediate in the synthesis of various 8-substituted tetrahydroisoquinolines. []

Relevance: This compound shares the core structure of 1,2,3,4-Tetrahydroisoquinolin-8-ol with an additional methyl substitution at the 2-position of the tetrahydroisoquinoline ring. []

Reference:

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde oxime

Compound Description: This compound is another 8-substituted derivative of 1,2,3,4-Tetrahydroisoquinolin-8-ol synthesized through a general route. []

Relevance: This compound is derived from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol by replacing the hydroxyl group with a carbaldehyde oxime group at the 8-position of the tetrahydroisoquinoline ring, highlighting the versatility of the synthetic route for various substitutions. []

Reference:

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is an intermediate in the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and its derivatives. []

Relevance: This compound serves as a precursor to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, obtained by replacing the bromine atom at the 8-position with a hydroxyl group. Both compounds share the core structure of 1,2,3,4-Tetrahydroisoquinolin-8-ol. []

Reference:

1-(4-Hydroxy-3-methoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Compound Description: This compound is a crucial starting material for synthesizing cularine-type compounds. []

Relevance: This compound features a tetrahydroisoquinoline ring with substitutions at the 1, 2, 6, 7, and 8 positions. This structure shares the core 1,2,3,4-tetrahydroisoquinolin-8-ol framework, with additional substitutions, making it a structurally related compound. []

Reference:

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Compound Description: This compound, containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit, is a key structural motif in developing dopamine D3-selective receptor ligands. It exhibits strong affinity for D3 receptors and good D3 receptor selectivity. []

Relevance: This compound features a tetrahydroisoquinoline core structure with a hydroxyl group at the 7-position and a methoxy group at the 6-position. While 1,2,3,4-Tetrahydroisoquinolin-8-ol has the hydroxyl at the 8-position, the shared tetrahydroisoquinoline core and presence of hydroxyl and methoxy substitutions make them structurally related. []

Reference:

Properties

CAS Number

32999-37-4

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-ol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2

InChI Key

UHEOSCFYXMSUPR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC=C2O

Canonical SMILES

C1CNCC2=C1C=CC=C2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.